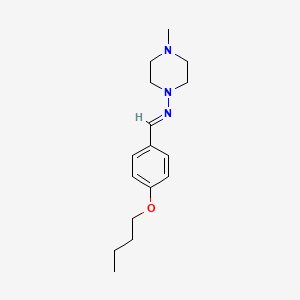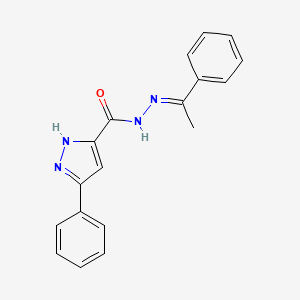
3-phenyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
3-phenyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological activities.
Mécanisme D'action
The mechanism of action of 3-phenyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed to exert its pharmacological activities through the modulation of various signaling pathways. In cancer research, this compound has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway. In diabetes research, this compound has been shown to activate the AMPK pathway and inhibit the NF-κB pathway. In inflammation research, this compound has been shown to inhibit the JAK/STAT pathway and activate the Nrf2 pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease being studied. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In diabetes research, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications. In inflammation research, this compound has been shown to reduce the expression of pro-inflammatory cytokines, inhibit oxidative stress, and promote tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-phenyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include its high potency, selectivity, and low toxicity. This compound has shown promising results in various in vitro and in vivo studies, making it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its high cost, complex synthesis method, and limited availability.
Orientations Futures
There are several future directions for the research and development of 3-phenyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide. These include:
1. Further studies to elucidate the mechanism of action of this compound in different disease models.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models.
4. Investigation of the potential synergistic effects of this compound with other drugs.
5. Clinical trials to assess the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-phenyl-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide have been extensively studied in recent years. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, this compound has been shown to reduce the expression of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-phenyl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13(14-8-4-2-5-9-14)19-22-18(23)17-12-16(20-21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21)(H,22,23)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFFVRKDDPICFD-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



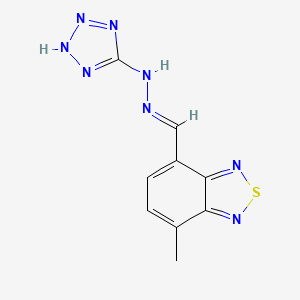
![4-benzoyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3887642.png)
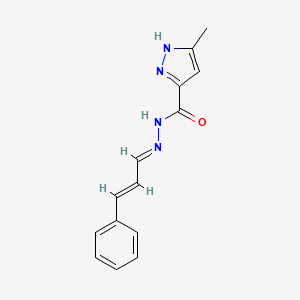
![N'-[1-(4-ethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887650.png)

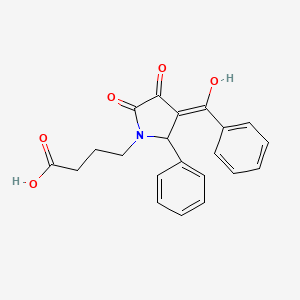
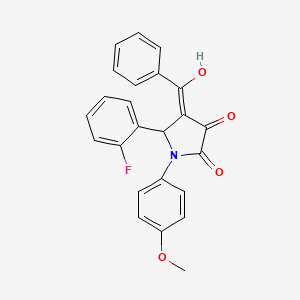


![3-cyclopropyl-N'-[1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887695.png)

![2-cyano-N-cyclohexyl-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B3887711.png)
![2-(4-nitrophenyl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3887714.png)
